molecular formula C16H15N3O2S2 B2862908 (Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one CAS No. 1321969-24-7

(Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one

Cat. No.: B2862908
CAS No.: 1321969-24-7
M. Wt: 345.44
InChI Key: JCBUCMHNESYHIN-LICLKQGHSA-N
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Description

(Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring, a methoxybenzyl group, and a thiophenylmethylene hydrazono moiety, contributes to its potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thiourea derivative with an α-halo carbonyl compound under basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the thiazolidinone core.

    Formation of the Hydrazono Moiety: The hydrazono group is formed by reacting the thiazolidinone derivative with a hydrazine derivative, followed by condensation with a thiophen-2-ylmethylene compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenylmethylene and methoxybenzyl moieties.

    Reduction: Reduction reactions can target the hydrazono group, converting it to a hydrazine derivative.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides, sulfones, and quinones.

    Reduction: Products include hydrazine derivatives and reduced thiazolidinones.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its anti-inflammatory and anticancer properties are of particular interest, with studies focusing on its mechanism of action and efficacy in preclinical models.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups

Mechanism of Action

The mechanism of action of (Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one involves its interaction with various molecular targets. These include enzymes, receptors, and DNA. The compound can inhibit enzyme activity, modulate receptor function, and induce DNA damage, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidinone core but differ in their substituents.

    Hydrazones: These compounds have a similar hydrazono group but lack the thiazolidinone ring.

    Benzyl Derivatives: Compounds with a benzyl group, such as benzyl alcohol and benzyl chloride, have different functional groups and reactivity.

Uniqueness

(Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a methoxybenzyl group, and a thiophenylmethylene hydrazono moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-5-[(4-methoxyphenyl)methyl]-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-21-12-6-4-11(5-7-12)9-14-15(20)18-16(23-14)19-17-10-13-3-2-8-22-13/h2-8,10,14H,9H2,1H3,(H,18,19,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBUCMHNESYHIN-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CS3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CS3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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